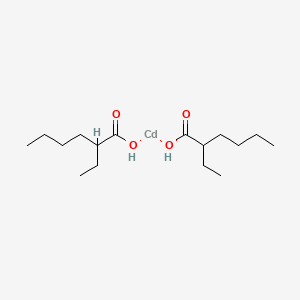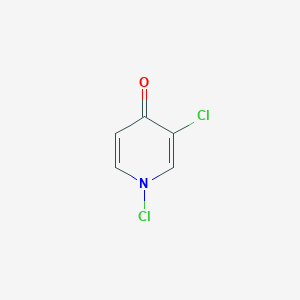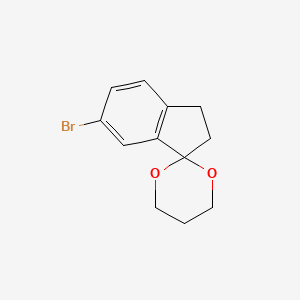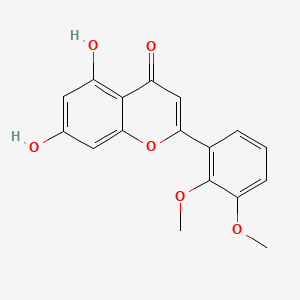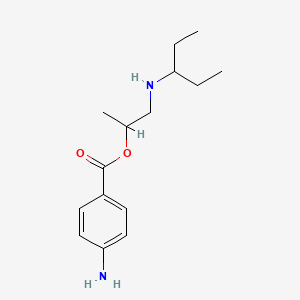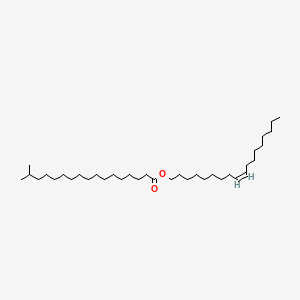
Oleyl isooctadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oleyl isooctadecanoate is typically synthesized through an esterification reaction between oleyl alcohol and isooctadecanoic acid. The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where oleyl alcohol and isooctadecanoic acid are combined in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. After the reaction, the mixture is purified through distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Oleyl isooctadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction of this compound can yield the corresponding alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Different esters or amides.
Wissenschaftliche Forschungsanwendungen
Oleyl isooctadecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of cell culture media and as a component in lipid-based drug delivery systems.
Medicine: Utilized in the development of topical formulations and transdermal delivery systems due to its excellent skin penetration properties.
Industry: Widely used in cosmetics and personal care products as an emollient, lubricant, and dispersing agent.
Wirkmechanismus
The mechanism of action of oleyl isooctadecanoate primarily involves its interaction with biological membranes. The compound’s lipophilic nature allows it to integrate into lipid bilayers, enhancing membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where this compound facilitates the transport of active pharmaceutical ingredients across cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Isodecyl oleate
- 2-Ethylhexyl oleate
- Oleyl oleate
- 2-Octyldodecyl isooctadecanoate
Uniqueness
Compared to similar compounds, oleyl isooctadecanoate stands out due to its superior emollient properties and excellent skin penetration capabilities. These characteristics make it a preferred choice in the formulation of cosmetics and topical medications .
Eigenschaften
CAS-Nummer |
67989-86-0 |
|---|---|
Molekularformel |
C36H70O2 |
Molekulargewicht |
534.9 g/mol |
IUPAC-Name |
[(Z)-octadec-9-enyl] 16-methylheptadecanoate |
InChI |
InChI=1S/C36H70O2/c1-4-5-6-7-8-9-10-11-12-13-16-19-22-25-28-31-34-38-36(37)33-30-27-24-21-18-15-14-17-20-23-26-29-32-35(2)3/h11-12,35H,4-10,13-34H2,1-3H3/b12-11- |
InChI-Schlüssel |
AVIRVCOMMNJIBK-QXMHVHEDSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide](/img/structure/B13789513.png)
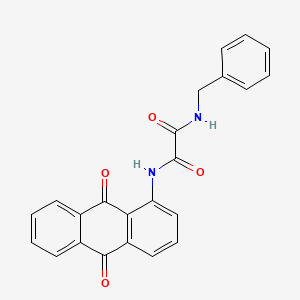
![(2S,5R,6R)-6-[[(2R)-Amino-3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicylco[3.2.O]heptaine-2-carboxylic acid](/img/structure/B13789522.png)
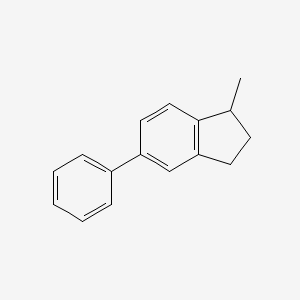
![2-(4-Methoxyanilino)-4-methyl-benzo[e][1,3]benzothiazol-5-ol](/img/structure/B13789528.png)
